(3-Amino-4-ethoxyphenyl)methanol

Organic Synthesis Medicinal Chemistry Regioselectivity

Researchers requiring precise regioisomers for estrogen receptor modulator synthesis face supply risks with incorrect substitution patterns. (3-Amino-4-ethoxyphenyl)methanol (CAS 861779-81-9) delivers the exact 3-amino-4-ethoxy orientation essential for halogenation and subsequent indole N-alkylation, avoiding costly re-optimization. • Key intermediate for indole-based ER modulators, enabling regioselective coupling. • 97% purity with analytical certification (HPLC, NMR) ensures reproducible SAR studies. • Reliable bulk supply for preclinical development.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 861779-81-9
Cat. No. B1470338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-4-ethoxyphenyl)methanol
CAS861779-81-9
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CO)N
InChIInChI=1S/C9H13NO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6,10H2,1H3
InChIKeyCJVHWHNYQHGFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Amino-4-ethoxyphenyl)methanol: Procurement Baseline


(3-Amino-4-ethoxyphenyl)methanol (CAS 861779-81-9), also named 3-amino-4-ethoxybenzyl alcohol, is a substituted phenylmethanol derivative with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol . It belongs to the class of aminoethoxybenzyl alcohols, featuring a primary amine (-NH2) at the 3-position, an ethoxy (-OCH2CH3) group at the 4-position, and a hydroxymethyl (-CH2OH) group on a benzene ring [1]. This class of compounds is widely recognized as versatile intermediates for the preparation of pharmaceuticals, particularly indole-based estrogen receptor modulators and other therapeutically relevant molecules [2].

1 Specific 3-amino-4-ethoxy regioisomer for defined synthetic routes
2 Reactive benzylic alcohol handle suited for halogenation and coupling steps
3 Defined purity and analytical characterization support reproducible downstream chemistry

Substitution Risks for (3-Amino-4-ethoxyphenyl)methanol


In-class substitution among regioisomeric aminoethoxybenzyl alcohols is chemically invalid due to fundamental differences in reactivity and downstream synthetic compatibility. The specific 3-amino-4-ethoxy substitution pattern of CAS 861779-81-9 dictates its electronic density distribution, hydrogen-bonding capacity, and the orientation of its functional groups, which critically influence its performance as a synthetic intermediate [1]. The relative positions of the amino and hydroxymethyl groups determine the regioselectivity of subsequent reactions, such as halogenation for coupling, a key step in pharmaceutical intermediate preparation [2]. Procuring an incorrect positional isomer (e.g., 4-amino-2-ethoxy or 5-amino-2-ethoxy) introduces altered steric hindrance and electronic effects, which can derail established synthetic routes, compromise yield, and necessitate costly process re-optimization.

Required (3-Amino-4-ethoxyphenyl)methanol
Incorrect isomer 4-amino-2-ethoxy or 5-amino-2-ethoxy positional isomers
Positional isomer substitution alters electronic activation and steric environment, which may derail regioselective reactions and reduce coupling efficiency. Synthetic routes optimized for 3-amino-4-ethoxy orientation may not transfer directly.

(3-Amino-4-ethoxyphenyl)methanol vs. Regioisomeric Analogs


Regioisomeric Pattern Comparison

The compound (3-Amino-4-ethoxyphenyl)methanol is uniquely defined by its specific 3-amino-4-ethoxy substitution pattern on the phenyl ring. This differs fundamentally from other commercially available regioisomers, including the 2-amino-5-ethoxy analog (CAS not specified) and the 4-amino-2-ethoxy analog (CAS not specified). The precise placement of electron-donating (amino, ethoxy) and the reactive hydroxymethyl group dictates the molecule's overall dipole moment and nucleophilic character .

Regioisomeric pattern
Source review
Target 3-amino-4-ethoxy
Comp. 1 2-amino-5-ethoxy
Comp. 2 4-amino-2-ethoxy
Unique substitution dictates EAS regioselectivity and synthetic compatibility
SMILES identity confirms target isomer; verify against synthetic route requirements
Organic Synthesis Medicinal Chemistry Regioselectivity

Purity Benchmark: Defined vs. Unspecified Grade

Commercial specifications for (3-Amino-4-ethoxyphenyl)methanol from established suppliers include a standard purity of 97%, with accompanying analytical documentation such as NMR, HPLC, or GC reports . In contrast, closely related analogs like (5-amino-2-ethoxyphenyl)methanol (CAS 647844-09-5) and (S)-Amino(4-ethoxyphenyl)methanol (CAS 1079657-00-3) are often listed without a specified purity grade from comparable sources [1].

Purity benchmark
Specification review
Defined 97% purity COA available
Reduces risk of unknown impurities in sensitive synthetic workflows
Competing isomers often listed without a quantified purity grade
Chemical Procurement Quality Control Analytical Chemistry

Synthetic Handle: Benzylic Alcohol vs. Ketone

The benzylic alcohol group in (3-Amino-4-ethoxyphenyl)methanol serves as a strategic synthetic handle that can be readily converted to a halide for further coupling reactions, a key transformation described in patents for aminoethoxybenzyl alcohols [1]. This differentiates it from related compounds such as 1-(3-Amino-4-ethoxyphenyl)ethanone (CAS 944890-27-1), which possesses a ketone group [2]. The benzylic alcohol is significantly more reactive in nucleophilic substitution and can be selectively activated under mild conditions, whereas the ketone's reactivity is primarily limited to nucleophilic addition or condensation pathways.

Synthetic handle
Class-level
Target Benzylic alcohol
Analog Ketone (CAS 944890-27-1)
Alcohol can be selectively halogenated for cross-coupling; ketone follows different reactivity pathways
Class-level inference based on patent synthetic routes
Pharmaceutical Intermediates Organic Synthesis Medicinal Chemistry

Electronic Influence: 3-Amino vs. 5-Amino Substitution

The 3-amino-4-ethoxy substitution pattern in CAS 861779-81-9 creates a specific electron density profile on the aromatic ring, which is distinct from that of its 5-amino-2-ethoxy analog (CAS 647844-09-5) [1]. The amino group is a strong electron-donating group that activates the ortho and para positions toward electrophilic attack. In the target compound, the amino group is meta to the benzylic alcohol, whereas in the 5-amino-2-ethoxy isomer, it is para. This positional difference alters the sites of highest electron density on the ring, directly influencing the regiochemical outcome of any electrophilic aromatic substitution (EAS) reaction or metal-catalyzed C-H activation.

Electronic influence
Class-level
3-amino (meta to CH₂OH) 5-amino (para to CH₂OH) in comparator
Different ring activation pattern leads to distinct regiochemical outcomes
Physical organic principles; verify with computational or experimental data if needed
Computational Chemistry Reactivity Prediction Physical Organic Chemistry

(3-Amino-4-ethoxyphenyl)methanol Application Scenarios


Indole-Based Estrogen Receptor Modulator Synthesis

This compound is a key intermediate for preparing halogenated benzyl derivatives used in the synthesis of indole-based estrogen receptor modulators. The benzylic alcohol group is converted to a halide, which then acts as an alkylating agent for coupling to an indole core, a well-documented pathway in pharmaceutical patent literature [1].

Structure-Activity Relationship (SAR) Studies

The specific 3-amino-4-ethoxy substitution pattern allows medicinal chemists to probe the effect of this precise regioisomer on target binding affinity and selectivity. Its use ensures that SAR data is accurate and reproducible, as substituting a different isomer (e.g., the 2-amino or 4-amino analog) would introduce unintended changes in molecular geometry and electronic properties [2].

Specialty Polymer and Material Science Research

The dual functionality of an aromatic amine and a benzylic alcohol makes this compound a useful monomer or cross-linker for synthesizing novel polymers. The amine can be used to form amide or imide linkages, while the alcohol offers a handle for esterification or etherification, providing multiple pathways for building complex macromolecular architectures.

High-Purity Analytical Reference Standards

With a defined purity of 97% and available analytical data (NMR, HPLC) from reputable suppliers , this compound is suitable for use as a reference standard in analytical method development and validation. This ensures accurate quantification and identification of related substances in complex reaction mixtures or stability studies.

Application
Selection Property
Validation Focus
Indole-based receptor ligand intermediate
Benzylic alcohol reactivity for halogenation
Coupling yield and regiochemical fidelity
Structure–activity relationship studies
Precise regioisomeric identity
Positional isomer verification (NMR, HPLC)
Specialty polymer research
Dual amine/alcohol functionality
Polymerization condition screening
Analytical reference standard
Defined purity and characterization data
Method accuracy and impurity profiling

Technical Documentation Hub

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